![molecular formula C16H12FN3OS2 B2935783 2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline CAS No. 866144-17-4](/img/structure/B2935783.png)
2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Optoelectronic Materials
Quinoline derivatives, including those structurally related to 2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline, have been extensively studied for their application in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These materials are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties. Additionally, they are employed in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The research highlights the importance of polyhalogen derivatives as starting materials for polysubstituted fluorescent quinolines, indicating their potential in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Anticorrosive Agents
Quinoline derivatives are recognized for their effectiveness as anticorrosive materials. The high electron density and the ability to form stable chelating complexes with metallic surfaces through coordination bonding make them suitable for protecting metals against corrosion. Quinoline-based compounds, especially those with polar substituents like hydroxyl, methoxy, amino, and nitro groups, have shown reasonable effectiveness in preventing metallic corrosion, underscoring their significance in the development of green corrosion inhibitors (Verma et al., 2020).
Therapeutic Agents
Quinoline and quinazoline alkaloids are significant for their bioactive properties. These compounds, derived from natural sources or synthesized analogs, possess a wide range of biological activities, including antitumor, antimalarial, antibacterial, and antifungal properties. The discoveries of quinine and camptothecin, two prominent quinoline alkaloids, have opened new areas in drug development for antimalarial and anticancer therapies, respectively. This indicates the potential of quinoline derivatives in medicinal chemistry for the discovery of new drugs (Shang et al., 2018).
Eigenschaften
IUPAC Name |
2-(3-fluoropropylsulfanyl)-5-thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS2/c17-6-3-7-22-16-20-19-14(21-16)13-9-11-8-10-4-1-2-5-12(10)18-15(11)23-13/h1-2,4-5,8-9H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRPHHQSMYWBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C4=NN=C(O4)SCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2935704.png)
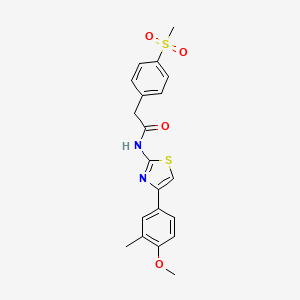

![N-(4-bromophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2935709.png)
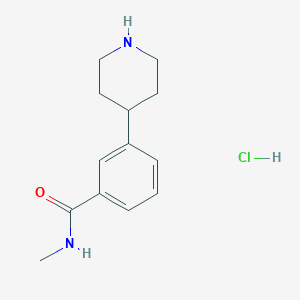
![2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2935713.png)
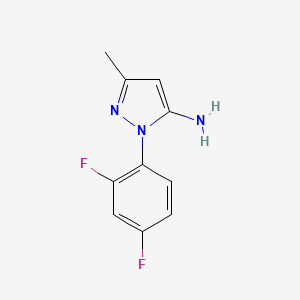
![2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B2935716.png)
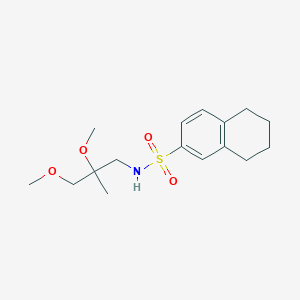
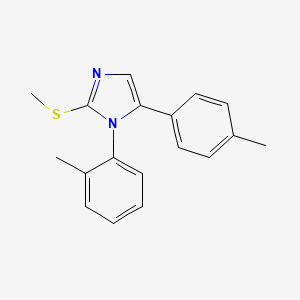
![4-[(E)-2-[(3E)-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl]ethenyl]-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B2935719.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2935723.png)
